5-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-amine
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Overview
Description
5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE is a compound that features a trifluoromethyl group attached to an isoxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of isoxazole precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of 5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled synthesis of the compound, minimizing the risk of side reactions and improving yield . The use of flow reactors also facilitates the handling of hazardous reagents and the optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethyl iodide (CF3I) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability . This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that contains a trifluoromethyl group, enhancing its pharmacological properties.
Uniqueness
5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE is unique due to its specific structural configuration, which combines the trifluoromethyl group with the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C4H5F3N2O |
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Molecular Weight |
154.09 g/mol |
IUPAC Name |
5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-amine |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h2H,1H2,(H2,8,9) |
InChI Key |
PYLLJYYCMNZQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1N)C(F)(F)F |
Origin of Product |
United States |
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